molecular formula C28H25NO4 B11659321 (2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate

(2H-1,3-benzodioxol-5-yl)(isoquinolin-1-yl)methyl 4-tert-butylbenzoate

Cat. No.: B11659321
M. Wt: 439.5 g/mol
InChI Key: MAIXTLCTHSSOGL-UHFFFAOYSA-N
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Description

  • The compound consists of three main components: a 2H-1,3-benzodioxol-5-yl group, an isoquinolin-1-yl group, and a 4-tert-butylbenzoate moiety.
  • The 2H-1,3-benzodioxol-5-yl group is a fused aromatic ring system containing two oxygen atoms.
  • Isoquinolin-1-yl refers to an isoquinoline ring with a nitrogen atom.
  • The tert-butylbenzoate group contains a tert-butyl (tert-butyl = t-Bu) substituent attached to a benzoate (phenylcarboxylate) group.
  • Overall, this compound exhibits structural complexity due to the combination of these functional groups.
  • Preparation Methods

    • The synthetic route involves a two-step reaction:
      • First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and subsequently adding 4-aminoacetophenone.
      • Next, a Claisen–Schmidt reaction occurs between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal using KOH as a catalyst in ethanol under ultrasonic irradiation.
    • The structure of the target compound is confirmed using FTIR, HRMS, and 1H/13C-NMR spectroscopy.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include thionyl chloride (SOCl₂), KOH, and piperonal.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • This compound’s applications span multiple fields:

        Chemistry: It serves as a versatile building block for further synthesis.

        Biology: It may exhibit biological activity due to its complex structure.

        Medicine: Potential as an anticancer agent or other therapeutic applications.

        Industry: Used in the synthesis of other compounds or materials.

  • Mechanism of Action

    • The exact mechanism remains to be explored, but it likely interacts with cellular targets or pathways due to its structural features.
    • Further studies are needed to elucidate its specific effects.
  • Comparison with Similar Compounds

    • Similar compounds include other benzodioxole-containing derivatives, isoquinoline-based molecules, and tert-butylbenzoates.
    • Uniqueness lies in the combination of these three distinct functional groups.

    Properties

    Molecular Formula

    C28H25NO4

    Molecular Weight

    439.5 g/mol

    IUPAC Name

    [1,3-benzodioxol-5-yl(isoquinolin-1-yl)methyl] 4-tert-butylbenzoate

    InChI

    InChI=1S/C28H25NO4/c1-28(2,3)21-11-8-19(9-12-21)27(30)33-26(20-10-13-23-24(16-20)32-17-31-23)25-22-7-5-4-6-18(22)14-15-29-25/h4-16,26H,17H2,1-3H3

    InChI Key

    MAIXTLCTHSSOGL-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC3=C(C=C2)OCO3)C4=NC=CC5=CC=CC=C54

    Origin of Product

    United States

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